molecular formula C18H21NO7 B5350263 dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

カタログ番号 B5350263
分子量: 363.4 g/mol
InChIキー: SQXBIMXUPKOHRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

作用機序

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that binds to various ligands, including amyloid-beta, S100 proteins, and high-mobility group box 1 (HMGB1) protein. By blocking RAGE signaling, this compound can reduce inflammation, oxidative stress, and neuronal damage in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In Alzheimer's disease, this compound has been shown to reduce levels of amyloid-beta and tau proteins, markers of neurodegeneration, and improve synaptic plasticity and memory function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function by reducing inflammation and oxidative stress. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination by blocking RAGE signaling.

実験室実験の利点と制限

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its relatively low cost, easy synthesis, and selective targeting of RAGE signaling. However, this compound also has some limitations, including its low solubility in water and potential off-target effects on other receptors.

将来の方向性

There are several future directions for dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate research, including the development of more potent and selective RAGE antagonists, the investigation of this compound in combination with other drugs for synergistic effects, and the exploration of this compound in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic effects in various diseases. Its selective targeting of RAGE signaling and its ability to reduce inflammation, oxidative stress, and neuronal damage make it a potential candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects in humans.

合成法

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid followed by reduction and esterification steps. The final product is a white crystalline powder with a molecular weight of 385.4 g/mol.

科学的研究の応用

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.

特性

IUPAC Name

dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7/c1-22-13-6-10(7-14(23-2)16(13)24-3)15-11(17(20)25-4)8-19-9-12(15)18(21)26-5/h6-9,15,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBIMXUPKOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。